Ferric ammonium sulfate dodecahydrate

Descripción

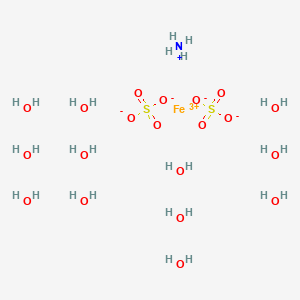

Structure

2D Structure

Propiedades

IUPAC Name |

azanium;iron(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUDZUWZDSKMX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH28NO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228452 | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-83-7 | |

| Record name | Ferric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Purification Methodologies for Ferric Ammonium Sulfate Dodecahydrate

Controlled Crystallization Techniques from Aqueous Solutions

The formation of high-quality FAS crystals is fundamentally dependent on the meticulous control of the crystallization process from a supersaturated aqueous solution. wikipedia.org Traditional methods involve dissolving ferric sulfate (B86663) and ammonium (B1175870) sulfate in water, followed by cooling or evaporation to induce crystallization. wikipedia.orgcrystalls.info Advanced approaches focus on manipulating key parameters to optimize crystal size, shape, and purity.

The optimization of crystallization parameters is crucial for achieving desired product specifications. Research has demonstrated that temperature, agitation speed, and crystallization time significantly influence the nucleation and growth rates of FAS crystals.

Temperature: Lower temperatures, typically below 10°C, are highly effective for inducing crystallization from solutions derived from leached pyrite (B73398). ucc.edu.coqut.edu.au One study identified an optimal temperature of 276 K (3°C) for the precipitation of FAS when salting out with ammonium sulfate. researchgate.net The solubility of FAS decreases at lower temperatures, promoting higher yields of the crystalline product.

Agitation: Continuous and controlled stirring is essential for maintaining a homogenous solution and preventing the formation of large, unmanageable crystal agglomerates. researchgate.net An agitation speed of 400 rpm has been successfully used in crystallization tests with pyrite leachates. qut.edu.au The stirring rate directly affects the crystal nucleation rate; as the speed increases, the average particle size may initially increase and then decrease. researchgate.net

Time: The duration of the crystallization process impacts both yield and crystal size. In controlled experiments, FAS crystals have been observed to form within 5 minutes at temperatures below 10°C. qut.edu.au A more extended period of one hour under optimal conditions has been shown to produce high yields. researchgate.net

The following table summarizes optimized parameters from various studies for the crystallization of ammonium sulfates, with considerations for the influence of ferric ions.

| Parameter | Optimized Value/Range | Rationale and Impact |

| Temperature | < 10 °C | Decreases solubility, promoting higher crystal yield. ucc.edu.coqut.edu.au |

| Agitation Speed | 150 - 400 rpm | Affects nucleation rate and prevents large agglomerates. qut.edu.ausciopen.com |

| Crystallization Time | 30 - 60 minutes | Sufficient time for crystal formation and growth. qut.edu.auresearchgate.net |

| pH | 3.4 - 5.5 | Influences solution viscosity and the metastable zone width, affecting grain size and purity. researchgate.netsciopen.com |

Valorization of Iron-Rich Waste Materials for Synthesis

A key area of modern synthesis focuses on the valorization of iron-rich waste materials, particularly those from the mining industry. This approach not only provides an economical pathway for FAS production but also addresses significant environmental concerns associated with waste disposal, such as acid mine drainage. ucc.edu.cokab.ac.ug

Pyrite (FeS₂), a common waste material from metal mining, serves as a promising iron source for FAS synthesis. ucc.edu.cokab.ac.ug The process involves leaching the pyrite with an acid, such as nitric acid, to dissolve the iron. ucc.edu.co This creates an iron-rich leachate solution from which FAS can be selectively crystallized. This pathway is more direct than traditional synthesis methods and operates under mild temperature and pressure conditions, enhancing its economic and environmental viability. ucc.edu.coqut.edu.au

Leachates from pyrite often contain iron in the ferrous [Fe(II)] state, which must be oxidized to the ferric [Fe(III)] state required for FAS formation. researchgate.netusgs.gov This oxidation is a critical pre-treatment step.

Oxidation: The oxidation of Fe(II) to Fe(III) can be achieved using strong oxidizing agents. Hydrogen peroxide (H₂O₂) is commonly used for this purpose. researchgate.netyoutube.com The reaction scheme generally involves the oxidation of ferrous sulfate to ferric sulfate in an acidic medium. wikipedia.org

Impurity Removal: Pyrite leachates can contain various metallic impurities, such as copper, which must be removed to ensure the purity of the final FAS product. researchgate.net Specific purification steps are integrated before crystallization to eliminate these contaminants. High-quality crystals can be produced following the oxidation of Fe(II) and the removal of copper from the solution. researchgate.net

| Pre-treatment Step | Reagent/Method | Purpose |

| Oxidation | Hydrogen Peroxide (H₂O₂), Nitric Acid (HNO₃) | To convert ferrous ions (Fe²⁺) into the required ferric ions (Fe³⁺). wikipedia.orgresearchgate.net |

| Copper Removal | Solution Purification Processes | To eliminate metallic impurities that would co-precipitate and contaminate the final product. researchgate.net |

Besides copper, leachates from raw pyrite can contain a variety of other impurities, including aluminum (Al), calcium (Ca), and manganese (Mn). qut.edu.au The presence of such impurities can significantly affect the crystallization kinetics and the purity of the final product. researchgate.net The high selectivity of the controlled crystallization process for FAS formation is a key advantage, as it helps to separate the desired product from these dissolved impurities. ucc.edu.co Careful control over parameters like temperature and reagent concentration during the crystallization stage is essential to minimize the incorporation of these unwanted ions into the crystal lattice.

Development of Economically Viable Synthesis Pathways

The economic feasibility of FAS production is greatly enhanced by utilizing low-cost or negative-value raw materials. The synthesis of FAS from iron-rich mining wastes like pyrite is a prime example of an economically advantageous pathway. ucc.edu.coresearchgate.net This process transforms a hazardous waste material, which poses environmental risks and incurs disposal costs, into a valuable chemical product. kab.ac.ug By operating under mild conditions (i.e., avoiding high temperatures and pressures), these valorization methods also reduce energy consumption and capital expenditure, further improving their economic viability compared to traditional synthesis routes that rely on purified chemical precursors. ucc.edu.couct.ac.za

Crystallographic and Structural Elucidations of Ferric Ammonium Sulfate Dodecahydrate

Crystal Structure and Coordination Environment Analysis

Alum Family Classification and General Formula M¹⁺ M³⁺ (RO₄)²⁻·12H₂O

Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate is a classic example of an alum. github.iowikipedia.org Alums are a specific class of hydrated double salts characterized by a well-defined crystal structure and a general chemical formula of M¹⁺ M³⁺ (RO₄)²⁻·12H₂O. github.io In the case of ferric ammonium sulfate dodecahydrate, the components are:

M¹⁺ : A monovalent cation, which is the ammonium ion (NH₄⁺).

M³⁺ : A trivalent cation, which is the ferric iron ion (Fe³⁺).

RO₄²⁻ : A sulfate anion (SO₄²⁻).

The compound's formula, NH₄Fe(SO₄)₂·12H₂O, aligns perfectly with this general structure. wikipedia.org This classification places it in an isomorphous series with other alums, meaning they share the same crystal structure despite differences in their constituent ions. researchgate.net

Octahedral Coordination of Fe(III) by Water Molecules ([Fe(H₂O)₆]³⁺)

At the heart of the crystal structure is the trivalent ferric ion (Fe³⁺). This ion acts as a coordination center. It is surrounded by six of the twelve water molecules, forming a distinct coordination complex: the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺. wikipedia.org The six water molecules are arranged at the vertices of an octahedron with the iron ion at its center. This octahedral coordination is a common and stable arrangement for transition metal ions. The complete formula can be written as NH₄Fe(H₂O)₆₂·6H₂O to more accurately represent this structural feature. wikipedia.org

Role of Dodecahydrate Water Molecules in Structural Stabilization

The twelve water molecules, known as waters of hydration, are not merely trapped within the crystal but are essential to its structural integrity. Six of these molecules are directly bonded to the Fe³⁺ ion, forming the stable [Fe(H₂O)₆]³⁺ cation as described above. The remaining six water molecules are located in the crystal lattice, where they form an extensive network of hydrogen bonds. These hydrogen bonds link the sulfate anions (SO₄²⁻), the ammonium cations (NH₄⁺), and the coordinated water molecules of the hexaaquairon(III) complex. This intricate network of interactions holds the various ionic components together, providing the stability required to form the characteristic large, octahedral crystals of the alum. youtube.com

Investigations into Ferroelectric Phase Transitions

This compound is recognized as a compound that exhibits ferroelectricity, a property where a material possesses a spontaneous electric polarization that can be reversed by an external electric field. researchgate.netresearchgate.net This behavior is linked to a structural phase transition that occurs at a specific critical temperature.

Characterization of Paraelectric (Phase I, Pa3 Space Group) and Ferroelectric (Phase II, Pca21 Space Group) Phases

At higher temperatures, the crystal exists in a paraelectric phase (Phase I). This phase is characterized by a higher degree of symmetry, belonging to the cubic Pa3 space group. In this state, the individual electric dipoles within the crystal are randomly oriented, resulting in no net spontaneous polarization.

Upon cooling below a critical transition temperature (Tc), the crystal undergoes a structural phase transition into a ferroelectric phase (Phase II). This lower-temperature phase has a lower symmetry, described by the orthorhombic Pca21 space group. In this phase, the dipoles align, creating a net spontaneous polarization and giving rise to the material's ferroelectric properties.

| Phase | Common Name | Symmetry | Space Group | Net Polarization |

|---|---|---|---|---|

| Phase I (High Temp) | Paraelectric | Cubic | Pa3 | Zero |

| Phase II (Low Temp) | Ferroelectric | Orthorhombic | Pca21 | Spontaneous |

Role of Ammonium Ion Rotational Motion in Ferroelectricity

The mechanism behind the ferroelectric phase transition in this compound is closely linked to the behavior of the ammonium (NH₄⁺) ions within the crystal lattice. Theoretical models developed to explain the dielectric properties of this alum consider the disordered character of the ammonium ions in the paraelectric phase. researchgate.net In the high-temperature paraelectric state, the ammonium ions are believed to possess rotational freedom, allowing them to orient in multiple directions. This rotational disorder prevents the formation of a net dipole moment.

As the crystal is cooled through the transition temperature, this rotational motion becomes "frozen" or ordered. The ammonium ions settle into a specific, ordered orientation within the lower-symmetry ferroelectric phase. This ordering of the ammonium ions is a key driver of the phase transition, leading to the alignment of local dipoles and the emergence of spontaneous polarization. researchgate.net The iron ion also plays a significant role in the establishment of this ferroelectricity. researchgate.net

Influence of Hydrogen Bond Asymmetry on Phase Transition Mechanisms

The intricate network of hydrogen bonds within the crystal lattice of this compound plays a pivotal role in its structural stability and phase behavior. Research on isostructural compounds, specifically those with the general formula (NH₄)M(HSO₄)(SO₄)(H₂O)₂, where M can be iron (Fe), reveals a reversible structural phase transition. This transition is fundamentally linked to the ordering and disordering of hydrogen atoms within asymmetric hydrogen bonds.

At ambient temperatures (approximately 296 K), the crystal structure is characterized by a disordered state. In this phase, the hydrogen atoms of the ammonium (NH₄⁺) tetrahedron and a hydrogen atom situated between two symmetry-related sulfate groups are disordered. The structure consists of chains of [MO₄(OH₂)₂] octahedra linked by sulfate/hydrogensulfate tetrahedra. These chains are further organized into sheets. The cohesion between these sheets is maintained by an asymmetric hydrogen bond involving a disordered hydrogen atom between two SO₄ tetrahedra of adjacent chains. This results in a triclinic crystal structure with a space group of P-1 and Z=1 (one formula unit per unit cell).

Upon cooling to lower temperatures (around 100 K), the compound undergoes a phase transition to a more ordered state. This transition is of an isomorphic type with an index of 2. In the low-temperature phase, the hydrogen atoms become ordered. The [MO₄(OH₂)₂] octahedra are linked by distinct hydrogensulfate [SO₃(OH)] and sulfate [SO₄] tetrahedra. The linkage between adjacent chains is facilitated by very strong hydrogen bonds. This ordering of the hydrogen atoms leads to a superstructure, which remains triclinic but with a larger unit cell (Z=2).

The primary mechanism driving this phase transition is the change in the dynamics of the ammonium ions and the ordering of protons within the hydrogen bond network. The asymmetry in the hydrogen bonds, particularly the one linking the sulfate tetrahedra, is a critical factor that dictates the nature and temperature of this order-disorder transition.

Table 1: Crystallographic Data for the Phase Transition of Isostructural (NH₄)Fe(HSO₄)(SO₄)(H₂O)₂

| Parameter | High-Temperature Phase (296 K) | Low-Temperature Phase (100 K) |

| Crystal System | Triclinic | Triclinic |

| State | Disordered | Ordered |

| Hydrogen Atoms | Disordered (Ammonium and inter-sulfate) | Ordered |

| Unit Cell Content (Z) | 1 | 2 |

Anharmonic Contributions to Thermal Dependence of Crystal Properties

The thermal properties of crystals are not solely governed by harmonic lattice vibrations. Anharmonic contributions, which arise from the deviation of interatomic potentials from a perfect parabolic shape, become significant, especially at higher temperatures. In this compound, the asymmetrical arrangement of bonding forces within the crystal lattice leads to a pronounced temperature-dependent anharmonic contribution.

This anharmonicity is closely linked to the dynamics of the monovalent ammonium ions and the surrounding water molecules and sulfate groups. The instability originating from the asymmetrical arrangement of these bonding forces is a key factor. Studies on the dielectric properties of this compound have incorporated a model that includes phonon anharmonic interactions to successfully explain its thermal behavior. This indicates that the coupling between the rotational motion of the NH₄⁺ ions and the lattice phonons is not purely harmonic.

Furthermore, Mössbauer spectroscopy studies at very low temperatures (below 4.2 K) have revealed a magnetic transition in this compound. The spectra recorded in the presence of an external magnetic field exhibit relaxation effects that are dependent on both temperature and the applied field. This suggests that the spin-lattice relaxation processes, which are intrinsically linked to lattice vibrations (phonons), are influenced by anharmonic effects. The temperature dependence of these relaxation phenomena points towards a complex interplay between the magnetic moments of the Fe³⁺ ions and the thermal vibrations of the entire crystal lattice.

While direct quantitative measurements of the anharmonic contributions to specific thermal properties like thermal expansion or specific heat for this specific compound are not extensively detailed in the available literature, the evidence from dielectric and Mössbauer studies strongly supports the significant role of anharmonicity. These anharmonic effects are crucial for a complete understanding of the temperature-dependent behavior of its crystal properties, including the phase transition discussed previously and its magnetic and dielectric characteristics. The thermal motion of the constituent ions and molecules deviates from simple harmonic motion, and this deviation is a key characteristic of the crystal dynamics of this compound.

Advanced Spectroscopic Characterization of Ferric Ammonium Sulfate Dodecahydrate

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful technique for identifying the functional groups present in ferric ammonium (B1175870) sulfate (B86663) dodecahydrate by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The FTIR spectrum of this compound is characterized by distinct bands arising from the vibrations of the sulfate ions (SO₄²⁻), ammonium ions (NH₄⁺), and water of hydration (H₂O).

The sulfate ion, with tetrahedral symmetry, exhibits four fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate antisymmetric stretch (ν₃), and a triply degenerate bend (ν₄). In the crystalline environment of ferric ammonium sulfate dodecahydrate, the symmetry of the sulfate ion can be lowered, leading to the splitting of the degenerate modes. The ammonium ion also displays characteristic stretching and bending vibrations. The numerous water molecules of hydration give rise to broad absorption bands in the high-frequency region due to O-H stretching and a distinct bending mode around 1640 cm⁻¹. wustl.edu

Table 1: Representative FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | O-H stretch | Water of hydration |

| ~3100 (broad) | N-H stretch | Ammonium ion (NH₄⁺) |

| ~1640 | H-O-H bend | Water of hydration |

| ~1430 | N-H bend | Ammonium ion (NH₄⁺) |

| ~1100 (strong, broad) | ν₃ (antisymmetric stretch) | Sulfate ion (SO₄²⁻) |

| ~980 | ν₁ (symmetric stretch) | Sulfate ion (SO₄²⁻) |

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. For this compound, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the sulfate ion, which often produce strong and sharp peaks.

The Raman spectrum of this compound will prominently feature the symmetric stretching mode (ν₁) of the sulfate ion around 983 cm⁻¹. wustl.edu The other sulfate vibrational modes (ν₂, ν₃, and ν₄) are also observable, though their intensities may vary. The vibrations of the ammonium ion and the water molecules of hydration also contribute to the Raman spectrum. wustl.eduusra.edu

Table 2: Representative Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400-3600 | O-H stretch | Water of hydration |

| ~3100 | N-H stretch | Ammonium ion (NH₄⁺) |

| ~1640 | H-O-H bend | Water of hydration |

| ~1430 | N-H bend | Ammonium ion (NH₄⁺) |

| ~1105 | ν₃ (antisymmetric stretch) | Sulfate ion (SO₄²⁻) |

| ~983 (strong) | ν₁ (symmetric stretch) | Sulfate ion (SO₄²⁻) |

| ~611 | ν₄ (bend) | Sulfate ion (SO₄²⁻) |

Mössbauer Spectroscopy for Hyperfine Structure and Relaxation Studies

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes, in this case, ⁵⁷Fe. It provides detailed information about the electronic environment of the iron nucleus, including its oxidation state, spin state, and the symmetry of the local crystal field. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). wikipedia.orglibretexts.org

The isomer shift is a measure of the s-electron density at the nucleus and is indicative of the oxidation state of the iron. For high-spin Fe³⁺ compounds like this compound, the isomer shift is typically in the range of +0.2 to +0.5 mm/s relative to iron metal. carleton.edu

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with a non-spherically symmetric electric field gradient at the nucleus. This provides information about the local symmetry of the iron site. In this compound, the Fe³⁺ ion is in a high-spin d⁵ configuration, which has a spherically symmetric electron distribution. However, distortions in the crystal lattice can lead to a small quadrupole splitting. libretexts.org For ferric ammonium alum, a compound with a similar structure, the isomer shift has been reported as 0.53 ± 0.1 mm/sec, and the quadrupole-interaction energy is 0.055 ± 0.025 mm/sec. aps.org

Table 3: Typical Mössbauer Hyperfine Parameters for this compound

| Parameter | Typical Value (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | ~0.4 - 0.5 | Confirms Fe³⁺ oxidation state |

X-ray Based Spectroscopic and Diffraction Techniques

X-ray techniques are indispensable for confirming the elemental composition and crystalline structure of materials.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. nih.gov It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. When a sample is bombarded with a high-energy electron beam, atoms are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted.

An EDX analysis of this compound will confirm the presence of iron (Fe), sulfur (S), oxygen (O), and nitrogen (N). The resulting spectrum will show distinct peaks corresponding to the characteristic X-ray emission energies of these elements, providing qualitative and semi-quantitative information about the elemental composition of the compound. rockymountainlabs.com

Table 4: Expected Elemental Peaks in the EDX Spectrum of this compound

| Element | Expected X-ray Emission Lines |

|---|---|

| Iron (Fe) | Kα, Kβ, Lα |

| Sulfur (S) | Kα, Kβ |

| Oxygen (O) | Kα |

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are scattered by the atoms in the crystal lattice. Constructive interference of the scattered X-rays occurs at specific angles, which are determined by the spacing of the crystal planes, as described by Bragg's Law.

The XRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles. For this compound, which has a known cubic crystal structure belonging to the alum group, the XRD pattern will exhibit a set of peaks that correspond to the specific interplanar spacings of its crystal lattice. usra.edu By comparing the experimental XRD pattern with a reference pattern from a crystallographic database, the identity and phase purity of the compound can be unequivocally validated.

Table 5: Illustrative XRD Data Interpretation for this compound

| 2θ Angle (degrees) | d-spacing (Å) | Miller Indices (hkl) |

|---|---|---|

| (example value) | (calculated value) | (corresponding plane) |

| (example value) | (calculated value) | (corresponding plane) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, [FeNH₄(SO₄)₂·12H₂O], XPS provides critical information about the oxidation state of iron and the chemical environment of the nitrogen, sulfur, and oxygen atoms on the crystal surface.

A typical XPS analysis involves a survey scan to identify all present elements, followed by high-resolution scans of specific elemental regions to determine chemical states from small shifts in binding energies. All binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV to correct for any surface charging.

The survey spectrum for this compound is expected to show distinct peaks corresponding to iron (Fe), oxygen (O), nitrogen (N), sulfur (S), and carbon (C). The quantitative analysis of these peak areas allows for the determination of the surface elemental composition.

Expected Elemental Peaks in XPS Survey Scan

This table is interactive. Click on the headers to sort the data.

| Element | XPS Region | Expected Binding Energy (eV) |

|---|---|---|

| Iron | Fe 2p | ~711 - 725 |

| Oxygen | O 1s | ~532 |

| Nitrogen | N 1s | ~402 |

| Sulfur | S 2p | ~169 |

| Carbon | C 1s | ~285 |

High-resolution spectra of the Fe 2p, N 1s, S 2p, and O 1s regions provide detailed chemical state information.

Iron (Fe 2p) Region: The high-resolution Fe 2p spectrum is characteristic of the Fe³⁺ oxidation state. The spectrum is defined by the Fe 2p₃/₂ and Fe 2p₁/₂ spin-orbit doublet. For high-spin Fe³⁺ compounds, the Fe 2p₃/₂ peak is typically observed at a binding energy of approximately 711-713 eV. The spectrum for Fe³⁺ is known to be complex, featuring significant multiplet splitting and prominent "shake-up" satellite peaks at higher binding energies (e.g., ~719 eV), which are characteristic of the ferric state and help distinguish it from the ferrous (Fe²⁺) state.

Nitrogen (N 1s) Region: The N 1s spectrum is used to identify the chemical state of nitrogen. For the ammonium ion (NH₄⁺), a single, symmetric peak is expected. Research on various ammonium salts indicates that the binding energy for the N 1s peak of the NH₄⁺ ion is consistently found at approximately 401.8 eV. researchgate.net This higher binding energy, compared to neutral amine or imine functionalities, reflects the positive charge on the nitrogen atom.

Sulfur (S 2p) Region: The S 2p spectrum is indicative of the sulfate (SO₄²⁻) anion. This region shows a clear spin-orbit doublet, S 2p₃/₂ and S 2p₁/₂, with a fixed separation of ~1.2 eV and an intensity ratio of 2:1. researchgate.net For sulfate compounds, the S 2p₃/₂ peak is found at a binding energy of approximately 168.5 - 169.0 eV. researchgate.net This high binding energy confirms that sulfur is in its highest oxidation state (+6).

Oxygen (O 1s) Region: The O 1s spectrum for a hydrated salt like this compound is typically broad due to the presence of multiple oxygen environments. Deconvolution of this peak is expected to yield at least two major components. The primary component, located around 532.0 eV, is attributed to the oxygen atoms within the sulfate (SO₄²⁻) anion. researchgate.net A second component at a slightly higher binding energy, around 533.0 eV, corresponds to the oxygen atoms in the molecules of hydration (H₂O). thermofisher.com

Summary of High-Resolution XPS Binding Energies

This table is interactive. Click on the headers to sort the data.

| Element | XPS Region | Chemical Species | Expected Binding Energy (eV) |

|---|---|---|---|

| Iron | Fe 2p₃/₂ | Fe³⁺ | ~711.0 - 713.0 |

| Iron | Fe 2p Satellite | Fe³⁺ Shake-up | ~719.0 |

| Nitrogen | N 1s | NH₄⁺ | ~401.8 |

| Sulfur | S 2p₃/₂ | SO₄²⁻ | ~168.5 - 169.0 |

| Oxygen | O 1s | SO₄²⁻ | ~532.0 |

| Oxygen | O 1s | H₂O | ~533.0 |

| Carbon | C 1s | Adventitious | 284.8 |

This detailed analysis confirms the presence of Fe³⁺, NH₄⁺, and SO₄²⁻ ions on the surface of the compound, along with associated water of hydration, consistent with the chemical formula of this compound.

Theoretical and Computational Modeling of Ferric Ammonium Sulfate Dodecahydrate

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical and molecular dynamics (MD) simulations are foundational tools in materials science for investigating the structural, dynamic, and electronic properties of crystalline solids. Quantum mechanics is essential for accurately simulating the behavior of electrons, which dictate chemical bonding and electronic structure. introtoquantum.org MD simulations, on the other hand, are used to study the time-dependent evolution of a system of atoms and molecules, providing insights into structural properties and phase transitions. rsc.org

For ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, these simulations would typically involve:

Quantum Mechanics: First-principles calculations based on Density Functional Theory (DFT) could be used to determine the ground state electronic structure, predict phonon dispersion curves, and calculate the energies of different structural phases. researchgate.net These methods are crucial for understanding the forces and interactions at the atomic level.

Molecular Dynamics: All-atom MD simulations can model the behavior of the crystal lattice over time. rsc.org This approach is particularly useful for studying the dynamics of the ammonium (NH₄⁺) ions and the extensive network of water molecules (dodecahydrate), whose ordering and rotational motions are linked to the ferroelectric phase transition in this material. researchgate.net

Statistical Green Function Theory Applications

The statistical Green's function theory is a powerful quantum statistical method used to study the properties of many-body systems. jinr.ruwikipedia.org In the context of ferric ammonium sulfate dodecahydrate, this theory has been applied to explain its dielectric properties. researchgate.netresearchgate.netwiserpub.com The approach involves creating a chain of coupled equations for the Green's functions, which describe the system's response to external perturbations. jinr.ru By solving these equations, expressions for key physical quantities such as energy shifts and linewidths of elementary excitations can be derived. researchgate.netwiserpub.com This theoretical framework provides a rigorous way to account for the complex interactions within the crystal lattice that influence its ferroelectric behavior. researchgate.net

Pseudospin Coupled-Mode Model Hamiltonian Approaches

To model the ferroelectric phase transition in this compound, a pseudospin coupled-mode model Hamiltonian is employed. researchgate.netresearchgate.netwiserpub.com In this model, the disordered state of the NH₄⁺ ions in the high-temperature paraelectric phase and their ordered state in the low-temperature ferroelectric phase are represented by "pseudospins." The Hamiltonian describes the energy of this pseudospin system and its coupling to other lattice vibrations (phonons). researchgate.net This approach effectively captures the cooperative ordering of the ammonium ions that drives the phase transition. researchgate.net

A realistic model of this compound must go beyond the simple harmonic approximation of lattice vibrations. The inclusion of phonon anharmonic couplings is critical. researchgate.netwiserpub.com These anharmonic terms in the Hamiltonian account for phonon-phonon interactions, which are essential for explaining phenomena like thermal expansion and the temperature dependence of phonon frequencies. researchgate.net In the model for iron alum, strong anharmonic phonon couplings are shown to significantly damp the pseudospin motion, directly influencing the dielectric response of the crystal. researchgate.net

The model Hamiltonian for this compound is further refined by incorporating extra spin-lattice couplings and direct spin-spin couplings. researchgate.netresearchgate.netwiserpub.com

Spin-Spin Coupling: This term accounts for the direct interactions between the pseudospins themselves, which drives the cooperative ordering necessary for the ferroelectric phase transition.

By including these interactions, the model can more accurately describe the collective behavior of the system and its response to temperature changes. researchgate.netwiserpub.com

The behavior of this compound under an applied electric field is a key aspect of its characterization as a ferroelectric material. The pseudospin coupled-mode model is extended to include a term that accounts for the interaction of the system with an external electric field. researchgate.netresearchgate.netwiserpub.com This allows for the theoretical calculation of how the field affects the soft mode frequency and the dielectric properties of the crystal. researchgate.net Atomistic modeling in other crystalline systems has shown that external electric fields can induce significant local stresses and enhance plastic deformation, highlighting the importance of including such effects in comprehensive models. researchgate.netaps.org

Computational Predictions of Dielectric Properties

Using the comprehensive theoretical framework described above, it is possible to derive expressions for various dielectric properties. researchgate.netwiserpub.com By fitting the model's theoretical expressions to experimental data, numerical values for the model parameters can be obtained. These parameters are then used to computationally predict the temperature dependence of several key properties. researchgate.net

The primary quantities calculated include:

Ferroelectric Soft Mode Frequency: The frequency of a particular lattice vibration mode that decreases significantly as the crystal approaches the phase transition temperature.

Dielectric Permittivity: A measure of how the material stores electrical energy in an applied electric field. The model successfully reproduces the Curie-Weiss law behavior observed experimentally. researchgate.net

Dielectric Loss Tangent: A measure of the dissipation of energy in the dielectric material.

The theoretical results obtained from these calculations show good agreement with experimental findings, validating the effectiveness of the statistical Green function theory and the extended pseudospin coupled-mode model in describing the dielectric properties of this compound. researchgate.netresearchgate.netwiserpub.com

Table of Model Parameters

The following table summarizes the key interactions and phenomena incorporated into the theoretical model to predict the dielectric properties of this compound.

| Model Component | Physical Significance | Impact on Properties |

| Pseudospin Model | Represents the ordering of NH₄⁺ ions, which is central to the ferroelectric transition. | Defines the order parameter for the phase transition. |

| Phonon Anharmonicity | Includes interactions between lattice vibrations (phonons). | Causes damping of pseudospin motion and affects the temperature dependence of dielectric properties. researchgate.net |

| Spin-Lattice Coupling | Describes the interaction between the orientation of NH₄⁺ ions and the crystal lattice strain. | Links the microscopic ordering of ions to macroscopic structural changes. |

| Spin-Spin Coupling | Accounts for direct interactions between neighboring NH₄⁺ ions. | Drives the cooperative ordering that leads to the ferroelectric state. researchgate.net |

| Applied Electric Field | Models the system's response to an external electrical stimulus. | Allows for the prediction of dielectric permittivity and loss under operational conditions. researchgate.net |

Energy Shift and Linewidth Derivations

The theoretical examination of this compound often involves the use of sophisticated models to derive fundamental properties such as energy shift and linewidth. One such approach is the application of a modified two-sublattice pseudospin lattice coupled-mode model. researchgate.net This model is enhanced by incorporating third- and fourth-order phonon anharmonic interactions, which account for the non-ideal vibrations of the crystal lattice. researchgate.net

To formally derive the expressions for energy shift and linewidth, the double-time temperature-dependent Green's function method is utilized. researchgate.net This quantum statistical technique allows for the description of the system's response to perturbations and the lifetimes of its excited states. The model Hamiltonian, which includes terms for pseudospin-lattice coupling, phonon anharmonicity, and interactions with an external electric field, serves as the starting point for these derivations. tandfonline.comtstrohm.de The resulting expressions for energy shift and linewidth provide insight into the interactions between the pseudospins (representing the orientational ordering of ammonium ions) and the lattice vibrations (phonons), which are fundamental to understanding the ferroelectric phase transition in this material. tandfonline.comtstrohm.de

Ferroelectric Soft Mode Frequency Calculations

A key feature of the ferroelectric phase transition in materials like this compound is the presence of a "soft mode." This is a specific lattice vibration (phonon) whose frequency decreases significantly as the material approaches its transition temperature, eventually leading to a structural instability and the onset of ferroelectricity.

The calculation of the ferroelectric soft mode frequency is a critical aspect of the theoretical modeling of this compound. tandfonline.comtstrohm.de Using the same modified pseudospin-lattice coupled-mode model and Green's function theory, an expression for the soft mode frequency can be derived. tandfonline.comtstrohm.de This calculated frequency is temperature-dependent and demonstrates the characteristic softening as the Curie temperature is approached from above. By fitting the model's parameters to experimental data, the temperature dependence of the soft mode frequency can be numerically calculated, offering a comparison between theory and experiment. tandfonline.comtstrohm.de These calculations are essential for validating the theoretical model and for gaining a deeper understanding of the dynamics of the phase transition.

Dielectric Permittivity and Dielectric Loss Tangent Calculations

The dielectric properties, specifically the dielectric permittivity and dielectric loss tangent, are of paramount importance in characterizing ferroelectric materials. Theoretical models provide a framework for calculating these properties and understanding their behavior as a function of temperature and frequency.

For this compound, the expressions for dielectric permittivity and dielectric loss tangent are derived from the modified two-sublattice pseudospin-lattice coupled-mode model. tandfonline.comtstrohm.de The statistical Green's function theory is employed to obtain these expressions, which are influenced by phonon anharmonic couplings, spin-lattice interactions, and direct spin-spin coupling. tandfonline.comtstrohm.de

Numerical calculations can then be performed by fitting the model's parameters to experimental values. tandfonline.comtstrohm.de This allows for the generation of theoretical curves for the temperature dependence of both the dielectric permittivity and the dielectric loss tangent. tandfonline.comtstrohm.de These calculated curves can then be compared with experimental measurements to assess the accuracy of the model and to elucidate the microscopic mechanisms responsible for the observed dielectric behavior.

| Theoretical Model Parameters | Description |

| Pseudospin-Lattice Coupled-Mode Model | A theoretical framework that describes the interaction between the ordering of molecular groups (pseudospins) and the crystal lattice vibrations (phonons). |

| Phonon Anharmonic Interactions | Terms added to the model to account for the non-ideal, non-harmonic vibrations of the crystal lattice, which are important near phase transitions. |

| Green's Function Method | A mathematical tool from quantum statistical mechanics used to calculate the properties of a many-body system, such as energy shifts, lifetimes, and response functions. |

Thermodynamic Equilibrium Modeling in Precipitation Processes (e.g., using Visual MINTEQ)

Thermodynamic equilibrium modeling is a powerful tool for predicting the chemical speciation and solubility of compounds in aqueous solutions. Software such as Visual MINTEQ can be used to model the precipitation processes of salts like this compound. vminteq.comvminteq.com This type of modeling is crucial in various applications, including industrial crystallization, environmental chemistry, and hydrometallurgy.

Visual MINTEQ is a freeware chemical equilibrium model that calculates the speciation of metals, solubility equilibria, and sorption processes in natural waters and other aqueous solutions. vminteq.comvminteq.com To model the precipitation of this compound, one would input the total concentrations of the constituent ions: ferric iron (Fe³⁺), ammonium (NH₄⁺), and sulfate (SO₄²⁻), along with solution parameters such as pH and temperature.

The software then uses a database of thermodynamic data (such as equilibrium constants for various reactions) to calculate the saturation index for relevant solid phases. A positive saturation index indicates that the solution is supersaturated with respect to a particular solid, and precipitation is thermodynamically favorable. The model can predict the conditions under which this compound will precipitate and the equilibrium concentrations of the ions remaining in the solution. This approach allows for the simulation of how changes in solution composition, pH, or temperature will affect the formation of the solid phase. While direct studies modeling this specific double salt in Visual MINTEQ are not prevalent in the provided search results, the software's capabilities are well-suited for such tasks. researchgate.net

| Input Parameter | Description | Relevance to Modeling |

| Total Fe³⁺ Concentration | The total concentration of ferric iron in the solution. | A primary component of the salt; its concentration directly influences the saturation state. |

| Total NH₄⁺ Concentration | The total concentration of ammonium in the solution. | A primary component of the salt; its concentration directly influences the saturation state. |

| Total SO₄²⁻ Concentration | The total concentration of sulfate in the solution. | A primary component of the salt; its concentration directly influences the saturation state. |

| pH | The acidity or basicity of the solution. | Affects the speciation of iron (e.g., formation of hydroxide (B78521) complexes) and can influence the solubility of the salt. |

| Temperature | The temperature of the solution. | Solubility is temperature-dependent; thermodynamic constants in the database are adjusted for temperature. |

Applications of Ferric Ammonium Sulfate Dodecahydrate in Contemporary Research

Biochemical and Biological Research

In the realm of biochemical and biological studies, ferric ammonium (B1175870) sulfate (B86663) dodecahydrate serves multiple critical functions, from catalyzing fundamental biological reactions to its use as an essential component in cellular and tissue analysis.

Ferric ammonium sulfate is utilized in biochemistry as a catalyst for the generation of free radicals. mpbio.comsigmaaldrich.comfishersci.ca This catalytic role is crucial in studies investigating oxidative stress and the effects of free radicals on biological systems. The iron(III) center of the compound can participate in redox cycling, facilitating the formation of reactive oxygen species (ROS) that are central to various physiological and pathological processes.

Research has demonstrated that ferric ammonium sulfate can modulate the activity of specific enzymes. sigmaaldrich.comfishersci.ca A notable example is its effect on xanthine (B1682287) oxidase and xanthine oxidoreductase. Studies in cultured rat cells have shown an increase in the activity of both enzymes in the presence of ferric ammonium sulfate. sigmaaldrich.comfishersci.ca Xanthine oxidoreductase is a complex enzyme that plays a role in purine (B94841) metabolism and is a source of superoxide (B77818) radicals. nih.gov The ability of ferric ammonium sulfate to influence this enzyme's activity is significant for research into conditions associated with oxidative stress, such as inflammation and ischemia-reperfusion injury. nih.gov Iron ions, in general, have been shown to stimulate the xanthine oxidase-dependent oxidation of ascorbate, acting as a red/ox-cycling intermediate. nih.gov

Ferric ammonium sulfate serves as a valuable iron source for the reconstitution of apoenzymes, which are enzymes that require a cofactor but are lacking it. sigmaaldrich.comfishersci.ca A specific application is in the restoration of enzymatic activity in soybean lipoxygenase 3. sigmaaldrich.com By providing the necessary iron cofactor, the compound allows researchers to study the structure and function of the reconstituted holoenzyme, providing insights into the catalytic mechanisms of metalloenzymes.

In the field of histology, ferric ammonium sulfate is a key component of Heidenhain's iron hematoxylin (B73222) staining technique. stainsfile.comengscientific.comstainsfile.com This method is widely used for staining intestinal protozoa and for detailed cytological studies. nih.gov In this procedure, ferric ammonium sulfate acts as a mordant, a substance that forms a coordination complex with the dye, linking it to the tissue components. stainsfile.comtandfonline.com The hematoxylin is oxidized to hematein, which then reacts with the ferric ammonium sulfate to form a ferric lake, a basic dye that stains various cellular structures, including chromatin, nucleoli, and mitochondria, black. engscientific.comnih.gov The degree of differentiation, which can be controlled by the mordant solution, determines which tissue components are highlighted. stainsfile.com

| Staining Application | Reagent Component | Function | Target Structures |

| Heidenhain's Hematoxylin | Ferric Ammonium Sulfate | Mordant | Chromatin, nucleoli, mitochondria, centrioles |

Advanced Analytical Chemistry Methodologies

The properties of ferric ammonium sulfate dodecahydrate also lend themselves to the development of precise and sensitive analytical methods.

Ferric ammonium sulfate is instrumental in the development of colorimetric assays, particularly for the spectrophotometric determination of ascorbic acid (Vitamin C). sigmaaldrich.comnih.gov These methods are based on the reducing property of ascorbic acid. In the presence of ascorbic acid, iron(III) from ferric ammonium sulfate is reduced to iron(II). nih.govub.ac.id The resulting iron(II) then forms a stable, colored complex with a suitable ligand, such as 1,10-phenanthroline, which produces a red-orange color. nih.govoup.comnih.gov The intensity of this color, which is measured with a spectrophotometer, is directly proportional to the concentration of ascorbic acid in the sample. nih.govnih.gov This principle has been applied to the analysis of ascorbic acid in pharmaceutical preparations and biological samples. nih.gov

| Analytical Method | Analyte | Principle | Detection Wavelength |

| Spectrophotometry | Ascorbic Acid | Reduction of Fe(III) to Fe(II) and formation of a colored Fe(II)-complex | 510 nm (with 1,10-phenanthroline) |

Redox Titrimetric Applications

This compound is a crucial reagent in the field of analytical chemistry, particularly in redox titrations. Its utility stems from the stable +3 oxidation state of the iron ion, which can participate in various electron transfer reactions.

Determination of Sulfite (B76179): The compound is employed in the determination of sulfite ions (SO₃²⁻). This method leverages the oxidizing capability of the Fe(III) ion to quantify sulfite concentrations in a sample.

Standardization of Iron(III) with Thiosulfate (B1220275) Ions: A prominent application is in iodometric titrations for the standardization of solutions containing iron(III) ions. In this procedure, an excess of potassium iodide is added to an acidic solution of ferric ammonium sulfate. The ferric ions oxidize the iodide ions to iodine, which then can be titrated with a standardized sodium thiosulfate solution. A starch indicator is typically used to detect the endpoint, which is signaled by the disappearance of the deep blue color of the starch-iodine complex.

The key reactions in this process are:

Oxidation of Iodide: 2Fe³⁺(aq) + 2I⁻(aq) → 2Fe²⁺(aq) + I₂(aq)

Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

This method provides a reliable way to determine the precise concentration of Fe(III) solutions.

| Step | Description | Chemical Equation |

| 1 | Acidification | An acidic medium (e.g., using hydrochloric acid) is created to ensure the reaction proceeds efficiently. |

| 2 | Iodide Addition | Excess potassium iodide (KI) is added to the ferric ammonium sulfate solution. Fe³⁺ ions are reduced to Fe²⁺, and I⁻ ions are oxidized to molecular iodine (I₂). |

| 3 | Titration | The liberated iodine is titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns a pale yellow color. |

| 4 | Endpoint Detection | Starch indicator is added, forming a dark blue complex with the remaining iodine. The titration is continued until the blue color disappears, marking the endpoint. |

Materials Science and Low-Temperature Physics

The unique chemical and physical properties of this compound make it a valuable material in specialized research areas, including nanotechnology and cryogenics.

Precursor in Nanomaterial Synthesis (e.g., Iron Oxide Nanoparticles)

While various iron salts are used, ferric ammonium sulfate can serve as a precursor in the synthesis of iron oxide nanoparticles. nih.gov The synthesis of these nanoparticles often involves chemical precipitation methods where the iron salt is dissolved and then precipitated in a controlled manner to form nanoparticles of a specific size and shape. nih.govnih.gov The properties of the resulting nanoparticles, such as their size and crystallinity, are influenced by factors like the type of iron salt used, the pH of the solution, and the precipitating agent. nih.govgoogle.com

Studies in Adiabatic Demagnetization Refrigeration

This compound, often referred to as ferric ammonium alum (FAA), is a well-known paramagnetic salt used in adiabatic demagnetization refrigeration (ADR). wikipedia.orgaps.orgaps.org This technique is a cornerstone of low-temperature physics, enabling the achievement of temperatures significantly below 1 Kelvin. numberanalytics.com ADR operates on the principle of the magnetocaloric effect, where the temperature of a paramagnetic material changes in response to a changing magnetic field under adiabatic conditions. numberanalytics.com In the ADR process, the paramagnetic salt is first cooled to a low temperature (around 1-2 K) in the presence of a strong magnetic field, which aligns the magnetic dipoles of the iron ions and reduces the material's entropy. The material is then thermally isolated, and the magnetic field is slowly removed. During this adiabatic demagnetization, the entropy remains constant, forcing the temperature of the salt to decrease dramatically. aps.orgnumberanalytics.com

Investigations into Paramagnetic Properties at Cryogenic Temperatures in Comparison to Analogous Compounds

The effectiveness of this compound in ADR is directly related to its paramagnetic properties at cryogenic temperatures. wikipedia.org Extensive research has been conducted to characterize its low-temperature magnetization, specific heat, and magnetic entropy. aps.orgaps.org These studies are crucial for optimizing the design and performance of ADR systems.

When compared to other paramagnetic salts used in cryogenics, ferric ammonium sulfate (FAA) offers a balance of properties suitable for reaching the millikelvin range.

| Compound | Common Name | Typical Use Range | Notes |

| Ferric Ammonium Sulfate | FAA | Below 1 K | A traditional and widely studied material for ADR. aps.orgaps.orgnumberanalytics.com |

| Gadolinium Gallium Garnet | GGG | Around 1 K | Another common material used in ADR applications. numberanalytics.com |

| Chromium Potassium Alum | CPA | Millikelvin range | Often used in combination with other salts in multi-stage refrigerators. aps.orgarxiv.org |

| Cerium Magnesium Nitrate | CMN | Below 10 mK | Known for its very low ordering temperature, making it suitable for ultra-low temperature applications. arxiv.org |

A significant challenge with traditional paramagnetic salts like FAA is their chemical instability related to the water of crystallization, which has prompted research into alternative, more stable compounds for ADR applications. aps.org

Catalysis Research and Development for Iron-Based Catalysts

This compound also finds application as a catalyst in various chemical reactions. mpbio.comchemicalbook.com Its catalytic activity is primarily attributed to the Lewis acidity of the Fe(III) ion.

In biochemistry, it is used as a catalyst for the generation of free radicals, which are then used to study oxidative processes and their effects on biological molecules. mpbio.comsigmaaldrich.com Research has also shown its utility in synthesizing organic compounds, such as the formation of isoamyl acetate (B1210297) from acetic acid and isoamyl alcohol. chemicalbook.com The compound can also be used as an iron source to restore enzymatic activity in certain apoenzymes. sigmaaldrich.com

| Application Area | Role of this compound |

| Biochemistry | Catalyst for the generation of free radicals. mpbio.comsigmaaldrich.com |

| Biochemistry | Iron source for reconstituting apoenzyme activity (e.g., soybean lipoxygenase). sigmaaldrich.com |

| Organic Synthesis | Catalyst for esterification reactions (e.g., synthesis of isoamyl acetate). chemicalbook.com |

Environmental Research Perspectives on Ferric Ammonium Sulfate Dodecahydrate

Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, a double salt with the formula NH₄Fe(SO₄)₂·12H₂O, has garnered attention in environmental research due to the behavior of its constituent ions: ferric iron (Fe³⁺), ammonium (NH₄⁺), and sulfate (SO₄²⁻). wikipedia.org These components play significant roles in various environmental compartments, from atmospheric aerosols to terrestrial and aquatic systems. Research has focused on understanding their transformations, fate, and potential for application in environmental engineering solutions.

Conclusion and Future Research Trajectories

Unresolved Questions and Knowledge Gaps

Despite its long history of use, several knowledge gaps persist regarding the nuanced behavior and full potential of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate.

Complex System Interactions: The precise mechanisms governing the compound's interaction within complex environmental matrices, such as soils and sediments, remain an area of active research. researchgate.netfrontiersin.org Understanding its role in the biogeochemical cycling of iron, particularly in environments like peatlands where it is used to quantify organic compounds like condensed tannins, requires further investigation. frontiersin.org The influence of varying pH, ionic strength, and the presence of organic matter on its stability and reactivity is not fully elucidated.

Nanomaterial Synthesis Precursor Potential: Ferric ammonium sulfate dodecahydrate is increasingly used as a precursor in the synthesis of iron-based nanomaterials. researchgate.netekb.eg However, there are knowledge gaps in controlling the precise morphology, size distribution, and magnetic properties of the resulting nanoparticles. researchgate.net The full scope of its utility in creating novel composite materials, such as the magnetic iron iodide nanoparticles (MIINPs) which have no literary precedent, is an area ripe for exploration. ekb.eg

Valorization of Waste Streams: Research into synthesizing ferric ammonium sulfate from industrial waste, such as acid mine drainage, has identified optimal precipitation conditions. researchgate.net A significant knowledge gap remains in scaling these laboratory processes for industrial application and in understanding the long-term stability and purity of the product derived from such variable waste streams. researchgate.net Further research is needed to develop robust and economically viable valorization strategies. orcid.org

Emerging Methodologies and Interdisciplinary Research Opportunities

Advances in analytical techniques and the convergence of scientific disciplines are opening new avenues for studying and utilizing this compound.

Advanced Analytical Techniques: Emerging methodologies are enabling a more precise understanding of iron speciation. Hyphenated techniques like High-Performance Liquid Chromatography coupled with High-Resolution Inductively Coupled Plasma Optical Emission Spectrometry (HPLC-ICP-hrOES) offer fast and efficient determination of Fe(II) and Fe(III) species in geological and archaeological samples, for which this compound serves as a standard. researchgate.netnih.gov

Novel Synthesis Methods: Beyond simple precipitation, methods such as hydrothermal synthesis and co-precipitation are being employed to fabricate advanced materials from this compound. researchgate.netekb.egmdpi.com These techniques offer greater control over the final product's characteristics and are central to developing materials for specialized applications. mdpi.com

Interdisciplinary Applications: The compound serves as a bridge for significant interdisciplinary research.

Environmental Science & Remediation: Its application in quantifying tannins in soil studies is crucial for understanding carbon mineralization in ecosystems. frontiersin.org Furthermore, its use in a process to form metal-micelle coatings on asbestos (B1170538) fibers to reduce their harmful properties highlights a unique application in environmental remediation and materials science. google.com

Archaeometry and Geology: The development of rapid iron speciation analysis is vital for understanding the geochemical processes in sediments, soils, and archaeological artifacts like pottery. researchgate.netnih.gov

Analytical and Pharmaceutical Chemistry: It remains a key reagent, for example, in spectrophotometric methods for determining pharmaceutical compounds by forming colored complexes with reagents like o-Phenanthroline. japsonline.com

Table 1: Emerging Methodologies for this compound

| Methodology | Description | Research Area |

|---|---|---|

| HPLC-ICP-hrOES | A hyphenated analytical technique for rapid and sensitive iron speciation analysis. | Analytical Chemistry, Archaeometry, Geology |

| Hydrothermal Synthesis | A method using high temperature and pressure to produce nanomaterials, such as magnetic nanoparticles. | Materials Science, Nanotechnology |

| Co-precipitation | A technique for synthesizing compounds, like magnetic iron iodide nanoparticles, by precipitating multiple species from a solution. | Materials Science, Medical Technology |

Potential for Novel Applications in Advanced Technologies

The unique properties of this compound make it a valuable component in the development of next-generation technologies.

Advanced Coagulants: While its use in water and wastewater treatment as a coagulant is established, there is potential for developing enhanced or modified versions derived from waste streams, contributing to a circular economy. researchgate.net

Magnetic Nanoparticles for Bio-applications: As a precursor for magnetite (Fe₃O₄) nanoparticles, it plays a role in technologies for magnetic bioanalysis and magnetic solid-phase extraction (MSPE). researchgate.netmdpi.com These technologies are crucial for separating materials from solutions and have potential in diagnostics and environmental cleanup. mdpi.com

Medical Materials: The synthesis of novel compounds like magnetic iron iodide nanoparticles (MIINPs) from this compound opens possibilities for new materials in medical applications, leveraging their unique magnetic and compositional properties. ekb.eg

Catalysis and Sensing: Although not extensively detailed in the provided research, the iron(III) center in the compound suggests inherent potential for applications in catalysis. Furthermore, its role in colorimetric analytical methods indicates a potential for use in the development of chemical sensors. japsonline.com

Table 2: Potential and Novel Applications

| Application Area | Specific Use | Underlying Technology |

|---|---|---|

| Environmental Technology | Water & Wastewater Treatment | Coagulation |

| Asbestos Treatment | Metal-Micelle Polymer Coating | |

| Chemical Agent Adsorption | Precursor for Magnetic Graphene Oxide Composites | |

| Biotechnology & Medicine | Magnetic Bioanalysis | Precursor for Magnetic Nanoparticles (MNs) |

| Prospective Medical Materials | Precursor for Magnetic Iron Iodide Nanoparticles (MIINPs) |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ferrous ammonium sulfate hexahydrate |

| Pyridine-2,6-dicarboxylic acid (PDCA) |

| Formic acid |

| Sodium hydroxide (B78521) |

| Sodium sulfate |

| Sodium sulfite (B76179) |

| Ferrozine |

| 2,2'-bipirydyl |

| Potassium thiocyanate |

| n-butanol |

| Hydrochloric acid |

| Gallic acid |

| Ethylenediaminetetraacetic acid (EDTA) |

| Ascorbic acid |

| Ethyl acetate (B1210297) |

| Methanol |

| Formic acid |

| Potassium iodide |

| Citric acid |

| Sulfuric acid |

| o-Phenanthroline |

| Salmeterol xinafoate |

| Fenoterol hydrobromide |

| Ammonia |

| Chloroform |

| Sodium sulfate |

| Magnetite (Iron(II,III) oxide) |

Q & A

Basic Research Questions

Q. How to synthesize high-purity ferric ammonium sulfate dodecahydrate for analytical standards?

- Methodology :

- Oxidation-Synthesis Method : Dissolve ferrous sulfate in concentrated sulfuric acid, oxidize with nitric acid to form ferric sulfate. Add ammonium sulfate and crystallize at controlled pH (3.0–3.5) and temperature (92°C). Recrystallize from water to remove impurities like chloride (<0.0005%) and heavy metals (e.g., Pb ≤0.001%) .

- Quality Control : Verify purity via iodometric titration (assay ≥99.0%) and ICP-MS for trace contaminants (e.g., Mn ≤0.005%, Zn ≤0.003%) .

Q. What are the optimal conditions for purifying this compound from common impurities?

- Methodology :

- Recrystallization : Dissolve in hot deionized water (1:5 w/v), filter through a 0.45 µm membrane to remove insoluble particulates (≤0.005% water-insoluble residue). Cool to 4°C for slow crystallization .

- Gravimetric Analysis : Test for sulfate ions (via BaCl₂ precipitation) and ammonium content (via Kjeldahl distillation) to confirm stoichiometry (molecular formula: NH₄Fe(SO₄)₂·12H₂O) .

Q. How to prepare a standardized ferric ammonium sulfate solution for redox titrations?

- Methodology :

- Standard Solution (0.1 M) : Dissolve 48.2 g in 500 mL H₂O, add 50 mL H₂SO₄ to stabilize Fe³⁺, dilute to 1 L. Calibrate against ceric sulfate (Ce(SO₄)₂) using orthophenanthroline as an indicator .

- Error Mitigation : Shield from light to prevent Fe³⁺ reduction. Use freshly boiled water to minimize dissolved oxygen interference .

Advanced Research Questions

Q. How to resolve contradictions in Fe³⁺ quantification data when using ferric ammonium sulfate as a primary standard?

- Methodology :

- Interference Analysis : Test for competing ions (e.g., Cl⁻, NO₃⁻) via ion chromatography. Adjust pH to 2.5–3.0 with H₂SO₄ to suppress Fe³⁺ hydrolysis .

- Validation : Cross-check results with ICP-OES or AAS to confirm accuracy. For example, discrepancies >1% may indicate incomplete oxidation of Fe²⁺ impurities (specified ≤0.001%) .

Q. What experimental parameters influence the catalytic efficiency of ferric ammonium sulfate in free radical generation?

- Methodology :

- Reaction Optimization : Vary temperature (25–80°C), pH (2.5–4.0), and catalyst concentration (0.1–5 mM) in Fenton-like reactions. Monitor radical yield via ESR spectroscopy or thiocyanate-Fe³⁺ complexation .

- Kinetic Studies : Use pseudo-first-order models to determine rate constants. For example, in xanthine oxidase assays, excess substrate (xanthine) ensures linear initial reaction rates .

Q. How to design a reliable protocol for using ferric ammonium sulfate as a mordant in textile dyeing research?

- Methodology :

- Pre-Treatment : Precipitate Fe³⁺ onto fabric by soaking in 5% w/v ferric alum solution (pH 3.0–3.5) at 60°C for 30 minutes. Rinse with deionized water to remove unbound ions .

- Dye Fixation Analysis : Measure colorfastness via UV-Vis spectroscopy (absorbance at λₘₐₓ of the dye) after repeated washing cycles. Compare with non-mordanted controls .

Q. How to address inconsistencies in X-ray diffraction (XRD) data for ferric ammonium sulfate crystals?

- Methodology :

- Crystal Hydration Control : Store samples in a desiccator with saturated NH₄Cl to maintain 12H₂O hydration. Dehydration (e.g., at >41°C) alters lattice parameters, causing peak shifts .

- Impurity Screening : Use XRD paired with Rietveld refinement to detect phase impurities (e.g., Fe(OH)₃ from hydrolysis). Threshold: <0.5% impurity by mass .

Q. What are the electrochemical implications of using ferric ammonium sulfate in pH-dependent redox studies?

- Methodology :

- Cyclic Voltammetry (CV) : Scan from -0.5 V to +1.0 V (vs. Ag/AgCl) in 0.1 M H₂SO₄. Fe³⁺/Fe²⁺ redox peaks should appear at ~+0.68 V (anodic) and +0.34 V (cathodic). Deviations >50 mV suggest electrolyte contamination .

- pH Effects : At pH >4, Fe³⁺ hydrolyzes to Fe(OH)₃, reducing active ion concentration. Buffer solutions (e.g., phthalate) stabilize pH during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.